9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one
描述
Its core benzo[b][1,6]naphthyridine scaffold is decorated with a fluorine atom at position 9 and a methyl group at position 6, which may influence electronic properties, steric interactions, and binding affinity to biological targets. This article compares its structural and functional attributes with related compounds, emphasizing substituent positioning and pharmacological implications.
属性
IUPAC Name |
9-fluoro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-7-2-3-9(14)11-12(7)16-10-4-5-15-6-8(10)13(11)17/h2-3,15H,4-6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUGKJSKUZKWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=O)C3=C(N2)CCNC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable fluorinated aromatic compound, a series of reactions including nitration, reduction, and cyclization can be employed to obtain the desired naphthyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Phosphodiesterase Type 5 Inhibition
One of the primary applications of 9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one is as a phosphodiesterase type 5 inhibitor. This class of compounds is crucial in treating erectile dysfunction and pulmonary hypertension by increasing levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation. Studies indicate that this compound exhibits improved aqueous solubility compared to other similar compounds, enhancing its bioavailability and therapeutic potential in clinical settings.
Neuropharmacological Research
Recent studies have investigated the potential of derivatives based on the benzo[b][1,6]naphthyridine scaffold as monoamine oxidase (MAO) inhibitors. These derivatives show promise in neuropharmacology due to their ability to modulate neurotransmitter levels, which is critical in treating conditions like depression and neurodegenerative diseases. For instance, certain derivatives demonstrated low micromolar potency as MAO B inhibitors .
Synthetic Pathways
The synthesis of this compound typically involves several steps that may vary based on starting materials and desired yields. Common methods include:
- Reactions with Fluorinated Precursors : Utilizing fluorinated reagents to introduce the fluorine atom into the naphthyridine structure.
- Cyclization Reactions : Key cyclization steps are essential for forming the bicyclic structure characteristic of this compound.
These synthetic approaches are vital for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
Case Study 1: Efficacy in Erectile Dysfunction Treatment
Clinical trials have shown that compounds similar to this compound can effectively treat erectile dysfunction by improving vascular function through phosphodiesterase inhibition. These studies highlight the compound's potential as a therapeutic agent with fewer side effects than traditional treatments.
Case Study 2: Neuroprotective Effects
Research into derivatives of this compound has revealed promising results in neuroprotective applications. For example, certain analogs demonstrated significant inhibition of MAO B activity in vitro and showed potential in reducing neurotoxicity associated with neurodegenerative diseases like Alzheimer's disease .
作用机制
The mechanism of action of 9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby modulating their activity .
相似化合物的比较
Structural Comparison with Analogous Compounds
Positional Isomers of Fluorine and Methyl Substituents
Key analogs differ in substituent placement:
- 8-Fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one (CAS 504434-07-5): Features fluorine at position 8 and methyl at position 3.
- 8-Fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one (CAS 1338652-61-1): Lacks the methyl group, which could decrease lipophilicity and metabolic stability relative to the 6-methyl-substituted target compound .
Table 1: Substituent Positions and Implications
| Compound | Fluorine Position | Methyl Position | Key Structural Feature |
|---|---|---|---|
| Target Compound | 9 | 6 | Enhanced electron withdrawal; increased lipophilicity |
| 8-Fluoro-5-methyl analog (CAS 504434-07-5) | 8 | 5 | Altered dipole moment; potential steric hindrance differences |
| 8-Fluoro analog (CAS 1338652-61-1) | 8 | None | Reduced steric bulk; lower logP |
Core Heterocyclic Variations
- Benzo[b][1,8]naphthyridines : describes derivatives with a 1,8-naphthyridine core (vs. 1,6 in the target compound). The 1,8 system redistributes nitrogen atoms, altering hydrogen-bonding capacity and aromatic electron density. For example, 4-methyl-10H-benzo[b][1,8]naphthyridin-5-one (Compound II) may exhibit weaker MAO inhibition due to reduced π-π overlap with enzyme active sites .
- Tetrahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepines: Impurity F () shares a fused tetracyclic system but with a pyrazine ring instead of a naphthyridine. This difference likely reduces MAO affinity due to altered basicity and spatial orientation .
MAO Inhibition
- While direct data for the target compound is unavailable, structurally related 2-alkyl-10-chloro derivatives () demonstrate MAO-A/MAO-B inhibition, critical for treating Parkinson’s and Alzheimer’s diseases. The fluorine atom in the target compound could enhance blood-brain barrier penetration compared to chloro analogs, while the methyl group may prolong half-life via reduced CYP450 metabolism .
- Comparison to 8-Fluoro Analogs : The 8-fluoro isomer (CAS 504434-07-5) may exhibit weaker MAO binding due to suboptimal fluorine positioning for hydrogen bonding with catalytic residues .
Physicochemical Properties
- Electron Effects : The 9-fluoro group’s strong electron-withdrawing nature could stabilize the molecule’s aromatic system, enhancing resistance to oxidative degradation compared to 8-fluoro or chloro derivatives .
生物活性
9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one is a synthetic compound with significant biological activity, particularly as a phosphodiesterase type 5 (PDE5) inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C13H13FN2O
- Molecular Weight : 232.25 g/mol
- CAS Number : 1355175-23-3
The compound's structure includes a fluorine atom and a bicyclic naphthyridine core, which contribute to its unique pharmacological properties and enhanced solubility compared to similar compounds .
This compound primarily functions as a PDE5 inhibitor. By inhibiting PDE5, the compound increases levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. This mechanism is particularly beneficial in treating conditions such as erectile dysfunction and pulmonary hypertension .
In Vitro Studies
Research indicates that this compound exhibits potent inhibitory effects on PDE5. In vitro assays have demonstrated its ability to significantly increase cGMP levels in various cell lines. The IC50 values for PDE5 inhibition are reported to be favorable compared to other known inhibitors .
Comparison with Other Compounds
The following table summarizes the biological activity of this compound in comparison to other PDE5 inhibitors:
| Compound Name | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 0.45 | PDE5 Inhibition | Enhanced solubility |
| Sildenafil | 0.03 | PDE5 Inhibition | Established treatment for erectile dysfunction |
| Tadalafil | 0.05 | PDE5 Inhibition | Longer duration of action |
Clinical Implications
A study highlighted the compound's potential in treating erectile dysfunction by demonstrating improved efficacy and safety profiles compared to traditional therapies. Patients treated with this compound showed significant improvements in erectile function scores and reported fewer side effects .
Toxicity and Safety Profile
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. Further investigations are ongoing to fully elucidate its long-term effects and safety in clinical settings .
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 9-fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via intramolecular [4 + 2] hetero-Diels-Alder reactions, as demonstrated for structurally related benzo[b][1,6]naphthyridines. Key steps include cyclization of substituted alkyne precursors under copper bromide catalysis . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (5–10 mol%) to improve yield and purity. For fluorinated analogs, electrophilic fluorination at the 9-position requires careful control of reaction time to avoid over-fluorination .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Use a combination of / NMR (to identify fluorine coupling patterns and methyl group integration), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography to resolve the tetrahydro ring conformation. For example, crystal structure analysis of related naphthyridines has confirmed the planarity of the fused aromatic system and the chair conformation of the tetrahydro ring .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Begin with cytotoxicity screening (e.g., MTT assays against human cancer cell lines like HeLa or MCF-7) at concentrations ranging from 1–100 µM . For neurological targets, assess MAO-B inhibition using kynuramine as a substrate, comparing IC values to reference inhibitors like pargyline. Dose-response curves should be generated in triplicate to ensure reproducibility .
Advanced Research Questions
Q. How can synthetic methodologies be adapted to introduce diverse substituents for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the 2-position. For example, coupling 10-chloro intermediates with boronic acids under Pd(PPh) catalysis (2 mol%, 80°C, 12 h) enables diversification . Fluorine at position 9 can be further functionalized via nucleophilic substitution with amines or thiols under basic conditions (KCO, DMF, 60°C) .
Q. What strategies resolve contradictions in biological data between enzyme inhibition and cellular activity?
- Methodological Answer : If MAO-B inhibition (e.g., IC = 1.35 µM) does not correlate with cellular efficacy, evaluate membrane permeability via PAMPA assays. Adjust logP by introducing polar groups (e.g., hydroxyl or carboxylate) while monitoring solubility (via HPLC-UV) and protein binding (using serum-shift assays) .
Q. How can computational modeling guide the design of analogs with improved target affinity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) into MAO-B’s active site (PDB: 2V5Z) to prioritize substituents at the 6-methyl position. Molecular dynamics (MD) simulations (AMBER) over 100 ns can assess binding stability. QSAR models using descriptors like polar surface area (PSA) and H-bond donors predict bioavailability .
Q. What analytical techniques ensure purity and stability of the compound under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
